molecular formula C7H17NO2 B6234612 2,2-diethoxypropan-1-amine CAS No. 39550-25-9

2,2-diethoxypropan-1-amine

Cat. No.: B6234612
CAS No.: 39550-25-9
M. Wt: 147.22 g/mol
InChI Key: UINLQSAHXLBLRS-UHFFFAOYSA-N
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Description

2,2-diethoxypropan-1-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of propanamine, where two ethoxy groups are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethoxypropan-1-amine typically involves the reaction of 2,2-diethoxypropane with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For example, the reaction can be carried out by mixing 2,2-diethoxypropane with ammonia in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-diethoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride can be used to replace ethoxy groups with halogens.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-diethoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diethoxypropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy groups can enhance its solubility and facilitate its transport across cell membranes, allowing it to exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethoxypropan-1-amine: Similar structure but with methoxy groups instead of ethoxy groups.

    2,2-diethoxyethan-1-amine: Similar structure but with a different carbon chain length.

Uniqueness

2,2-diethoxypropan-1-amine is unique due to its specific ethoxy substitution, which can influence its reactivity and solubility compared to similar compounds. This makes it particularly useful in certain synthetic and industrial applications .

Properties

CAS No.

39550-25-9

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2,2-diethoxypropan-1-amine

InChI

InChI=1S/C7H17NO2/c1-4-9-7(3,6-8)10-5-2/h4-6,8H2,1-3H3

InChI Key

UINLQSAHXLBLRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CN)OCC

Purity

95

Origin of Product

United States

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